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molecular formula C3HCl2F5 B039136 1,1-Dichloro-1,2,3,3,3-pentafluoropropane CAS No. 111512-56-2

1,1-Dichloro-1,2,3,3,3-pentafluoropropane

Cat. No. B039136
M. Wt: 202.93 g/mol
InChI Key: YERASKROMPMIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116526

Procedure details

Until HCFC-225eb becomes available in commercial quantities, HCFC-225eb may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,3,3,3-pentafluoropropane may be prepared by reacting trifluoroethylene with dichlorodifluoromethane to produce 1,3-dichloro-1,1,2,3,3-pentafluoropropane and 1,1-dichloro-1,2,3,3,3-pentafluoropropane. The 1,1-dichloro-1,2,3,3,3-pentafluoropropane is separated from its isomer using fractional distillation and/or preparative gas chromatography. Alternatively, 225eb may be prepared by a synthesis disclosed by O. Paleta et al., Bull. Soc. Chim. Fr., (6) 920-4 (1986). The 1,1-dichloro-1,2,3,3,3-pentafluoropropane can be separated from its two isomers using fractional distillation and/or preparative gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([F:10])([C:6]([Cl:9])([Cl:8])[F:7])[C:2]([F:5])([F:4])[F:3].[F:11][CH:12]=[C:13]([F:15])[F:14].[Cl:16][C:17](Cl)([F:19])[F:18]>>[Cl:16][C:17]([F:19])([F:18])[CH:12]([F:11])[C:13]([Cl:8])([F:15])[F:14].[Cl:8][C:6]([Cl:9])([F:7])[CH:1]([F:10])[C:2]([F:5])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(Cl)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(Cl)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(F)(F)F)F)(F)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=C(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared by a standard and well-known organic synthesis technique

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C(F)(F)Cl)F)(F)F
Name
Type
product
Smiles
ClC(C(C(F)(F)F)F)(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05116526

Procedure details

Until HCFC-225eb becomes available in commercial quantities, HCFC-225eb may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,3,3,3-pentafluoropropane may be prepared by reacting trifluoroethylene with dichlorodifluoromethane to produce 1,3-dichloro-1,1,2,3,3-pentafluoropropane and 1,1-dichloro-1,2,3,3,3-pentafluoropropane. The 1,1-dichloro-1,2,3,3,3-pentafluoropropane is separated from its isomer using fractional distillation and/or preparative gas chromatography. Alternatively, 225eb may be prepared by a synthesis disclosed by O. Paleta et al., Bull. Soc. Chim. Fr., (6) 920-4 (1986). The 1,1-dichloro-1,2,3,3,3-pentafluoropropane can be separated from its two isomers using fractional distillation and/or preparative gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([F:10])([C:6]([Cl:9])([Cl:8])[F:7])[C:2]([F:5])([F:4])[F:3].[F:11][CH:12]=[C:13]([F:15])[F:14].[Cl:16][C:17](Cl)([F:19])[F:18]>>[Cl:16][C:17]([F:19])([F:18])[CH:12]([F:11])[C:13]([Cl:8])([F:15])[F:14].[Cl:8][C:6]([Cl:9])([F:7])[CH:1]([F:10])[C:2]([F:5])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(Cl)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(Cl)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(F)(F)F)F)(F)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=C(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared by a standard and well-known organic synthesis technique

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C(F)(F)Cl)F)(F)F
Name
Type
product
Smiles
ClC(C(C(F)(F)F)F)(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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